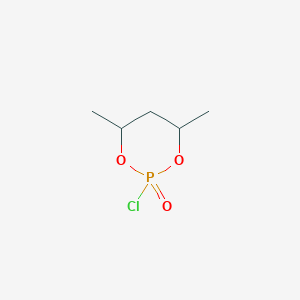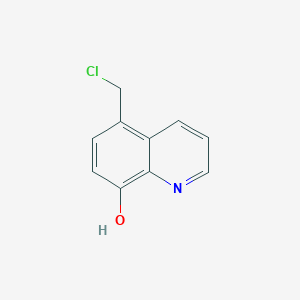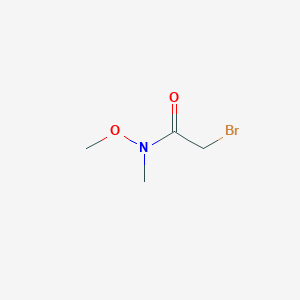
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is a chemical compound with the molecular formula C5H10ClO3P. It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms. This compound is known for its unique structural properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. The reaction is typically carried out in dry toluene as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphoric acid derivatives.
Reduction Reactions: Products include phosphine derivatives.
Scientific Research Applications
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving phosphorus compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. This reactivity is exploited in various chemical syntheses and industrial applications. The compound can also undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-2-oxo-1,3,2-dioxaphospholane
Uniqueness
2-Chlor-4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its six-membered ring structure with both oxygen and phosphorus atoms provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .
Properties
CAS No. |
10140-90-6 |
|---|---|
Molecular Formula |
C5H10ClO3P |
Molecular Weight |
184.56 g/mol |
IUPAC Name |
2-chloro-4,6-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H10ClO3P/c1-4-3-5(2)9-10(6,7)8-4/h4-5H,3H2,1-2H3 |
InChI Key |
SCSGSYNJAFAKKV-UHFFFAOYSA-N |
SMILES |
CC1CC(OP(=O)(O1)Cl)C |
Canonical SMILES |
CC1CC(OP(=O)(O1)Cl)C |
Synonyms |
2-Chloro-4,6-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)




![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
